molecular formula C5H7ClN2O2 B1386660 Pyrazol-1-ylacetic acid hydrochloride CAS No. 118054-56-1

Pyrazol-1-ylacetic acid hydrochloride

Cat. No. B1386660
M. Wt: 162.57 g/mol
InChI Key: IXQBNHJQEQETFX-UHFFFAOYSA-N
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Description

Pyrazol-1-ylacetic acid is an organic compound with the molecular formula C5H6N2O2 . It is a derivative of pyrazole, which is a five-membered aromatic ring with two nitrogen atoms . The hydrochloride form of this compound is known as Pyrazol-1-ylacetic acid hydrochloride .


Synthesis Analysis

Pyrazole derivatives, including Pyrazol-1-ylacetic acid, can be synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . More recent advances in the synthesis of pyrazole derivatives involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Molecular Structure Analysis

The molecular structure of Pyrazol-1-ylacetic acid consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The average mass of the molecule is 126.113 Da and the monoisotopic mass is 126.042931 Da .


Chemical Reactions Analysis

Pyrazole-containing compounds, including Pyrazol-1-ylacetic acid, are versatile synthetic intermediates used in preparing various chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate .

Future Directions

Pyrazole-containing compounds, including Pyrazol-1-ylacetic acid, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications . Future research may focus on the synthesis of more complex structures and the exploration of their biological and photophysical properties .

properties

IUPAC Name

2-pyrazol-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)4-7-3-1-2-6-7;/h1-3H,4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQBNHJQEQETFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazol-1-ylacetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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